Carbonyl-iron -

Carbonyl-iron

Catalog Number: EVT-10914544
CAS Number:
Molecular Formula: CFeO
Molecular Weight: 83.85 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Carbonyl iron is typically derived from the carbonylation of iron, where iron reacts with carbon monoxide. This process can be initiated using sponge iron as the raw material, which undergoes transformation into carbonyl iron through controlled reactions involving carbon monoxide and sometimes hydrogen . The classification of carbonyl iron falls under metal carbonyls, which are coordination complexes where metal centers are bonded to carbon monoxide ligands.

Synthesis Analysis

Methods of Synthesis

The synthesis of carbonyl iron can be achieved through several methods:

  1. Carbonylation of Sponge Iron: This method involves placing sponge iron in a reaction kettle and introducing carbon monoxide gas. Hydrogen may also be added to enhance the reaction rate. The volume ratio of carbon monoxide to hydrogen can significantly affect the yield and efficiency of the synthesis .
  2. Thermal Decomposition: Another common approach is the thermal decomposition of iron pentacarbonyl (Fe(CO)₅). This method allows for the production of well-defined nanoparticles but poses safety concerns due to the toxicity and volatility of iron pentacarbonyl .
  3. Hydrothermal Synthesis: This method utilizes high-temperature aqueous solutions to synthesize carbonyl iron-carbon nanocomposites, often using glucose as a carbon source .

Technical Details

The typical conditions for synthesizing carbonyl iron involve maintaining specific pressures (often around 9 MPa) and temperatures (approximately 200 °C) during the reaction process. The effectiveness of these methods can be influenced by factors such as the purity of the sponge iron and the precise control of gas ratios during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of carbonyl iron consists of iron atoms coordinated with multiple carbon monoxide ligands. In its simplest form, it can be represented as Fe CO n\text{Fe CO }_n, where nn varies depending on the specific complex formed. The most common form, iron pentacarbonyl, has five carbon monoxide ligands attached to a central iron atom.

Structural Characteristics

  • Bonding: The bonding in carbonyl complexes involves strong σ-bonds from the lone pair of electrons on the carbon atom to the metal center, along with π-backbonding from filled d-orbitals of the metal to empty π* orbitals of CO.
  • Geometry: The geometry around the iron center in carbonyl complexes is typically trigonal bipyramidal or octahedral, depending on the number of CO ligands attached.
Chemical Reactions Analysis

Reactions and Technical Details

Carbonyl iron participates in various chemical reactions:

  1. Formation Reactions: Carbonyl iron can be synthesized through reactions involving sponge iron and carbon monoxide under specific conditions.
  2. Decomposition Reactions: It can decompose upon heating or under certain catalytic conditions, leading to the release of carbon monoxide and formation of elemental iron or other compounds.
  3. Reactivity with Other Compounds: Carbonyl iron can react with various organic compounds, leading to diverse products depending on reaction conditions and catalysts used.

These reactions are essential for applications in catalysis and materials science .

Mechanism of Action

Process and Data

The mechanism by which carbonyl iron acts in various applications typically involves its ability to donate electrons due to its metallic nature while also stabilizing reactive intermediates through coordination with organic substrates. In nanoparticle synthesis, for example, it serves as a precursor that decomposes to form zero-valent iron nanoparticles under inert atmospheres .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Carbonyl iron usually appears as a fine black powder.
  • Density: It has a relatively high density compared to other metal powders.
  • Magnetic Properties: Carbonyl iron exhibits ferromagnetic properties, making it useful in magnetic applications.

Chemical Properties

  • Stability: Carbonyl iron is stable under ambient conditions but can decompose upon exposure to heat or light.
  • Reactivity: It readily reacts with acids and bases, forming various products depending on the reagents used.

Relevant data indicates that its particle size can significantly influence its reactivity and effectiveness in applications such as catalysis or magnetic materials .

Applications

Scientific Uses

Carbonyl iron finds extensive use across various fields:

  1. Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.
  2. Nanoparticle Synthesis: Carbonyl iron is employed as a precursor for synthesizing nanoparticles used in electronics and materials science.
  3. Magnetic Materials: Its ferromagnetic properties make it suitable for applications in magnetic recording media and magnetic resonance imaging.
  4. Biomedical Applications: Research has explored its use in drug delivery systems due to its biocompatibility when formulated correctly .
Historical Evolution of Carbonyl Iron Synthesis and Industrial Adoption

Early 20th-Century Innovations in Metal Carbonyl Decomposition

The foundation of carbonyl iron production emerged from pioneering late 19th-century discoveries in metal carbonyl chemistry. The critical breakthrough occurred when scientists identified that certain transition metals could form volatile compounds when exposed to carbon monoxide under specific conditions. This fundamental chemical principle enabled the subsequent development of carbonyl decomposition processes. In 1890, Ludwig Mond and his collaborators first documented nickel tetracarbonyl (Ni(CO)₄), demonstrating that metallic nickel could be purified through carbonyl formation and subsequent thermal decomposition [3]. This seminal discovery established the conceptual framework for analogous iron carbonyl processes, though iron carbonyl chemistry proved more complex due to iron's propensity to form iron pentacarbonyl (Fe(CO)₅) rather than tetracarbonyl structures [7].

The decomposition mechanism involves precisely controlled thermal conditions where iron pentacarbonyl vapor dissociates into highly pure iron and carbon monoxide. This reaction, represented as Fe(CO)₅ → Fe + 5CO, requires careful temperature modulation between 150-300°C to ensure complete decomposition while preventing sintering of iron particles. Early 20th-century innovators faced significant challenges in developing reactors capable of maintaining these precise thermal parameters consistently. The spherical morphology of the resulting iron particles represented a distinctive characteristic directly attributable to the decomposition mechanism, where iron atoms nucleate and grow symmetrically within the vapor phase [1] [8]. This particle morphology would later prove technologically valuable for applications requiring uniform packing density and flow characteristics, establishing carbonyl iron as fundamentally different from mechanically comminuted or reduced iron powders.

Role of BASF in Pioneering Large-Scale Production (1925–1945)

BASF (Badische Anilin- und Soda-Fabrik) emerged as the undisputed pioneer in transforming carbonyl iron from laboratory curiosity to industrial commodity. In 1924, the company secured foundational patents covering both iron pentacarbonyl synthesis and its decomposition to powdered iron [4]. By 1925, BASF engineers had operationalized the world's first continuous production facility in Ludwigshafen, Germany, marking the birth of commercial carbonyl iron powder manufacturing. Their proprietary process involved reacting refined iron feedstock with carbon monoxide under pressure (approximately 100-200 atmospheres) at temperatures near 150-200°C to form volatile iron pentacarbonyl. This intermediate compound was then vaporized and introduced into decomposition chambers maintained at higher temperatures (approximately 250-300°C), where it dissociated into pure iron powder and carbon monoxide, the latter being recycled into the synthesis reactors [1] [8].

The BASF process established crucial quality parameters that remain relevant today. Their standard "grade S" carbonyl iron powder achieved 97.5% purity, while the premium "grade R" exceeded 99.5% purity, with residual impurities primarily limited to carbon, oxygen, and nitrogen at trace concentrations [1]. The spherical particle morphology and exceptionally fine particle size distribution (typically 3-10 micrometers) represented significant advantages over alternative iron powders available during that era. By the mid-1930s, BASF had diversified applications beyond metallurgy, notably contributing to the development of magnetic recording media. In 1934, carbonyl iron became the first magnetic material utilized in the AEG Magnetophon tape recorder, though its replacement by iron oxides occurred within two years due to stability concerns [1] [4].

Table 1: Evolution of BASF Carbonyl Iron Production Capabilities (1925-1945)

YearProduction MilestoneTechnical InnovationPrimary Applications
1925Commencement of commercial productionContinuous decomposition reactor designExperimental metallurgy, chemical synthesis
1934Magnetic tape developmentParticle size control for magnetic propertiesAEG Magnetophon recording tape
1936High-frequency grade developmentEnhanced purification protocolsRadio frequency coils, telecommunications
1942Military-specification productionQuality standardization for electronic componentsRadar equipment, precision inductors

Military Applications and Technological Advancements During WWII

World War II precipitated unprecedented demand for carbonyl iron powder, primarily driven by advanced electronic warfare applications. German military research established carbonyl iron as an indispensable material for high-frequency radio equipment operating above 100 MHz, a critical threshold for military communications and early radar systems [1] [2]. Technical reports from the period document its incorporation into low-hysteresis induction coils, filter chokes, and specialized transmitters where its magnetic stability under varying thermal conditions provided tactical advantages. The material's significance is evidenced by Allied intelligence efforts targeting German carbonyl iron production facilities, with post-war interrogations of scientists like Dr. Leo Schlecht specifically addressing production methodologies and properties [1].

The most strategically significant application emerged in electromagnetic wave absorption technology. Engineers discovered that suspensions of carbonyl iron particles (20-40% by volume) in non-conductive carrier fluids exhibited tunable rheological and electromagnetic properties when subjected to magnetic fields. These magnetorheological fluids found applications in vibration damping systems for precision optical instruments aboard aircraft and naval vessels. Furthermore, the inherent electromagnetic wave attenuation characteristics of carbonyl iron particles, particularly their capacity to dissipate microwave energy through magnetic hysteresis losses, underpinned early stealth technology development. Though documentation remains limited due to wartime secrecy, post-war analysis confirmed German research into carbonyl iron composites for reducing radar signatures of U-boats and experimental aircraft [1] [2].

Production faced substantial constraints during the conflict, including raw material shortages and energy rationing. These challenges stimulated process innovations focused on yield optimization and impurity reduction without additional energy inputs. German metallurgists achieved notable success in enhancing the high-frequency magnetic properties through improved control over particle size distributions and reduced oxygen contamination. Technical documents recovered after the war revealed that Nazi scientists had also discovered unexpected secondary properties, including anti-knock characteristics in engine fuels comparable to tetraethyl lead, though this application remained experimental due to iron's incompatibility with engine components [1].

Transition to Post-War Industrial and Electronic Applications

The post-war era witnessed carbonyl iron's transformation from specialized military material to versatile industrial commodity. Reconstruction efforts in Europe and Japan created substantial demand for telecommunications infrastructure, leveraging carbonyl iron's high-frequency magnetic properties. Its adoption in broadband inductors, high-power switching chokes, and resonant circuits became industry standard by the mid-1950s. The material's exceptional quality (Q) factors between 50 kHz and 200 MHz, combined with temperature stability and low core losses, enabled miniaturization of electronic components during the transistor revolution [1] [6].

The 1960s-1980s saw diversification into powder metallurgy applications, where carbonyl iron's spherical morphology, high purity, and fine particle size enabled production of complex near-net-shape components through metal injection molding (MIM). This technology gained particular traction in automotive applications for manufacturing precision components with complex geometries unachievable through conventional machining. Concurrently, carbonyl metallurgy emerged as a distinct industrial process, utilizing iron pentacarbonyl decomposition for vapor plating applications. This technique deposited uniform, high-purity iron coatings onto substrates at relatively low temperatures (approximately 175°C), finding applications in tooling, mold manufacturing, and specialized corrosion-resistant coatings [7].

Table 2: Post-War Application Diversification of Carbonyl Iron Powder

Application SectorKey Functional Properties UtilizedTechnological Impact
Electronics & TelecommunicationsHigh magnetic permeability, low core losses, temperature stabilityEnabled miniaturization of RF components; improved power supply efficiency
Powder MetallurgySpherical morphology, high purity, controlled particle size distributionAdvanced metal injection molding for complex automotive and industrial components
Carbonyl MetallurgyLow-temperature decomposition, vapor deposition capabilityPrecision mold manufacturing; specialized corrosion-resistant coatings
Chemical SynthesisHigh surface area, catalytic activityPharmaceutical intermediate synthesis (e.g., nitro group reduction)
Nutritional SupplementsHigh bioavailability, purity compliant with pharmacopeial standardsCost-effective iron fortification for addressing iron deficiency anemia

Contemporary applications continue to expand, particularly within advanced materials sectors. The 21st century has witnessed growing utilization in radar-absorbing materials for both military stealth applications and civilian electromagnetic interference (EMI) shielding in sensitive electronic equipment. Research into double-shell carbonyl iron powder @SiO₂ @C composites demonstrates enhanced electromagnetic wave absorption properties, highlighting ongoing material innovation [1] [6]. The pharmaceutical industry employs carbonyl iron as an effective reductant for aromatic nitro groups in water-based reactions, a critical transformation in pharmaceutical synthesis [1]. Additionally, its nutritional application persists in iron deficiency treatments, with formulations like India's "Haemosyn-Z" utilizing carbonyl iron's bioavailability [1]. Market analyses project continued growth, with the global carbonyl iron powder market expected to reach USD 375 million by 2032, driven primarily by electronics, automotive electrification, and additive manufacturing applications [6] [9].

Properties

Product Name

Carbonyl-iron

Molecular Formula

CFeO

Molecular Weight

83.85 g/mol

InChI

InChI=1S/CO.Fe/c1-2;

InChI Key

SVMGVNXXUVNGRK-UHFFFAOYSA-N

Canonical SMILES

C(=O)=[Fe]

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